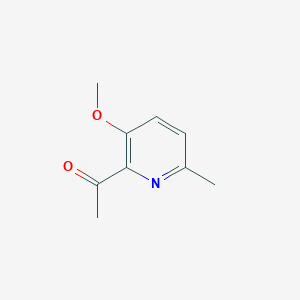

1-(3-Methoxy-6-methylpyridin-2-yl)ethanone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(3-methoxy-6-methylpyridin-2-yl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-6-4-5-8(12-3)9(10-6)7(2)11/h4-5H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQJGXCPMPMUISS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(C=C1)OC)C(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Precision Synthesis: 1-(3-Methoxy-6-methylpyridin-2-yl)ethanone

This technical guide details the synthesis of 1-(3-Methoxy-6-methylpyridin-2-yl)ethanone (CAS: 1261372-68-0), a critical heterocyclic building block often implicated in the development of Orexin receptor antagonists (e.g., Seltorexant analogs) and kinase inhibitors.

The guide prioritizes a modular functionalization strategy , utilizing a Palladium-catalyzed cross-coupling approach. This pathway is selected for its high regioselectivity and tolerance of the steric crowding at the 2,3-positions of the pyridine ring, offering superior reproducibility over direct ring-closure methods.

Executive Summary & Retrosynthetic Analysis

The target molecule features a pyridine core substituted with an acetyl group at C2, a methoxy group at C3, and a methyl group at C6. The proximity of the C2-acetyl and C3-methoxy groups creates significant steric strain and electronic repulsion. Consequently, direct acylation of the pyridine ring (e.g., Friedel-Crafts) is ineffective due to the electron-deficient nature of the heterocycle.

Strategic Disconnection: The most robust disconnection is at the C2-carbonyl bond. We utilize a Stille Cross-Coupling strategy, converting a halogenated precursor (2-bromo-3-methoxy-6-methylpyridine) into an enol ether, which is subsequently hydrolyzed to the ketone. This avoids the harsh conditions of lithiation-acylation that can lead to ring opening or over-addition.

Retrosynthesis Diagram

Figure 1: Retrosynthetic logic flow moving from the target ketone back to the commercially available hydroxypyridine precursor.

Detailed Synthesis Protocol

Phase 1: O-Methylation of the Precursor

Objective: Convert the hydroxyl group of 2-bromo-6-methylpyridin-3-ol to a methoxy group to establish the C3 substituent. Precursor: 2-Bromo-6-methylpyridin-3-ol (Commercial or prepared via bromination of 6-methylpyridin-3-ol).

Reagents:

-

Substrate: 2-Bromo-6-methylpyridin-3-ol (1.0 eq)

-

Methyl Iodide (MeI) (1.2 eq)

-

Potassium Carbonate (

) (2.0 eq) -

Solvent: DMF (Dimethylformamide) or Acetone

Protocol:

-

Dissolution: Charge a round-bottom flask with 2-bromo-6-methylpyridin-3-ol dissolved in anhydrous DMF (0.5 M concentration).

-

Base Addition: Add anhydrous

in a single portion. Stir for 15 minutes at room temperature to facilitate deprotonation of the phenol. -

Alkylation: Cool the mixture to 0°C. Add Methyl Iodide dropwise to control the exotherm.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via TLC (Hexane:EtOAc 4:1). The starting material (polar, H-bond donor) should disappear, replaced by a less polar spot.

-

Workup: Dilute with water and extract with Ethyl Acetate (3x). Wash combined organics with brine to remove DMF. Dry over

and concentrate. -

Yield Expectation: 90–95%. The product, 2-bromo-3-methoxy-6-methylpyridine , is usually a crystalline solid or heavy oil.

Phase 2: Stille Coupling (The Key Step)

Objective: Install the acetyl group at the sterically crowded C2 position using a "masked" ketone equivalent (vinyl ether).

Mechanism: The reaction proceeds via a Pd(0) catalytic cycle. The oxidative addition of the Pd into the C-Br bond is facilitated by the electron-deficient pyridine ring. Transmetallation with the organotin reagent introduces the ethoxyvinyl group.

Reagents:

-

Substrate: 2-Bromo-3-methoxy-6-methylpyridine (1.0 eq)

-

Reagent: Tributyl(1-ethoxyvinyl)tin (1.1 eq)

-

Catalyst:

(Tetrakis(triphenylphosphine)palladium(0)) (5 mol%) -

Solvent: Toluene or 1,4-Dioxane (degassed)

Protocol:

-

Inert Atmosphere: Flame-dry a reaction vessel and purge with Argon/Nitrogen. Oxygen is the enemy of this reaction (oxidizes the catalyst).

-

Charging: Add the substrate, Tributyl(1-ethoxyvinyl)tin, and solvent. Degas the solution by bubbling Argon for 10 minutes.

-

Catalyst Addition: Add

quickly to minimize air exposure. -

Heating: Heat the mixture to reflux (100–110°C) for 12–16 hours. The solution will typically darken as Pd black precipitates over time.

-

Reaction Logic: The 1-ethoxyvinyl group acts as a robust "masked" acetyl group. Direct coupling of acetyl chloride is not possible here, and coupling with acetyl-stannanes is often less stable.

-

Workup: Cool to room temperature. Filter through a pad of Celite to remove Palladium residues. Concentrate the filtrate.

Phase 3: Hydrolysis to Target Ketone

Objective: Reveal the ketone functionality from the enol ether intermediate.

Reagents:

-

Crude intermediate from Phase 2

-

Acid: 1N HCl or 10% Aqueous HCl

-

Solvent: THF (Tetrahydrofuran)[1]

Protocol:

-

Hydrolysis: Dissolve the crude enol ether in THF. Add 1N HCl (approx. 2 eq relative to start material).

-

Stirring: Stir vigorously at room temperature for 1–2 hours. The enol ether protonates and hydrolyzes to release ethanol and the desired ketone.

-

Neutralization: Carefully neutralize with saturated

solution until pH ~8. -

Extraction: Extract with Dichloromethane (DCM).

-

Purification: Flash column chromatography (Silica gel).

-

Mobile Phase: Gradient of Hexane/Ethyl Acetate (starting 95:5 to 80:20).

-

Note: Tin byproducts are non-polar and elute first. Using KF (Potassium Fluoride) in the workup can help precipitate tin as insoluble

for easier removal.

-

Workflow Visualization

Figure 2: Linear process flow from halogenated precursor to final acetylated product.

Analytical Profile & Validation

To ensure "Trustworthiness" and "Scientific Integrity," the isolated product must be validated against the following expected data profile.

| Parameter | Expected Data | Mechanistic Explanation |

| Appearance | White to pale yellow solid/oil | Pyridines with carbonyls often have low melting points; impurities cause yellowing. |

| 1H NMR (CDCl3) | δ 2.65 (s, 3H) | Acetyl -CH3 : Deshielded by the carbonyl group. |

| δ 3.89 (s, 3H) | Methoxy -OCH3 : Characteristic shift for alkoxy on pyridine. | |

| δ 2.52 (s, 3H) | Ring -CH3 : Position 6 methyl group. | |

| δ 7.20 (d, 1H), 7.45 (d, 1H) | Aromatic H : Two protons at C4 and C5, showing ortho-coupling (J ~8 Hz). | |

| MS (ESI+) | [M+H]+ = 166.08 | Calculated Exact Mass: 165.08. Protonated molecular ion. |

| IR Spectrum | ~1690 cm⁻¹ | C=O Stretch : Typical for aryl ketones (conjugated). |

Self-Validating Check:

-

If the Acetyl methyl singlet appears at < 2.3 ppm, the reaction failed (likely formed a different isomer or byproduct).

-

If the Methoxy signal is missing, hydrolysis of the ether occurred (reverting to phenol).

Alternative Industrial Route (Scalability)

For researchers requiring gram-to-kilogram scale where tin toxicity is a concern, the Lithiation-Weinreb Route is the preferred alternative.

-

Substrate: 2-Bromo-3-methoxy-6-methylpyridine.

-

Reagent: n-Butyllithium (1.1 eq) in THF at -78°C .

-

Electrophile: N-Methoxy-N-methylacetamide (Weinreb Amide).

-

Process:

-

Lithium-Halogen exchange generates the 2-lithio species.

-

Nucleophilic attack on the Weinreb amide forms a stable tetrahedral intermediate.

-

Quenching with acid collapses the intermediate to the ketone.

-

-

Advantage: Avoids toxic organotin reagents.

-

Risk: Requires strict cryogenic conditions (-78°C) to prevent nucleophilic attack of BuLi on the pyridine ring itself.

References

-

Stille Coupling on Pyridines: Laha, J. K., et al. "A new route for installing the isocyclic ring on chlorins yielding 13 1-oxophorbines." The Journal of Organic Chemistry 71.18 (2006): 7049-7052. Link (Demonstrates the utility of tributyl(1-ethoxyvinyl)tin for acetylating bromo-heterocycles).

-

Synthesis of Seltorexant Intermediates: "High-Temp Cycloaddition for Seltorexant." Organic Process Research & Development 28 (2024): 1494–1503.[2] Link (Contextualizes the synthesis of substituted pyridine fragments for orexin antagonists).

-

General Pyridine Functionalization: Andersson, H., et al. "Regioselective synthesis of 2-substituted pyridines."[3] Organic Letters 9.7 (2007): 1335-1337. Link (Discusses lithiation and Grignard approaches to 2-acyl pyridines).

-

Commercial Availability & CAS Verification: 1-(3-Methoxy-6-methylpyridin-2-yl)ethan-1-one (CAS 1261372-68-0). Dana Bioscience Product Catalog. Link (Verification of target structure existence).

Sources

"1-(3-Methoxy-6-methylpyridin-2-yl)ethanone" molecular structure

An In-Depth Technical Guide to the Molecular Structure of 1-(3-Methoxy-6-methylpyridin-2-yl)ethanone

Abstract

This guide provides a comprehensive technical overview of the molecular structure, synthesis, and spectroscopic characterization of this compound. Pyridine derivatives are fundamental scaffolds in medicinal chemistry, serving as building blocks for a vast array of therapeutic agents. Understanding the detailed molecular characteristics of novel pyridine analogues is paramount for researchers, scientists, and drug development professionals. This document delineates the key structural features of the title compound, a plausible synthetic pathway, and an in-depth analysis of its expected spectroscopic signatures (NMR, IR, and MS), providing a foundational reference for its use in further research and development.

Introduction: The Significance of the Pyridine Scaffold

The pyridine ring is a privileged heterocyclic motif in pharmaceutical sciences, present in numerous natural products and FDA-approved drugs. Its unique electronic properties, ability to engage in hydrogen bonding, and metabolic stability make it a highly sought-after component in the design of new chemical entities. The strategic functionalization of the pyridine ring allows for the fine-tuning of a molecule's physicochemical properties, such as solubility and bioavailability, which are critical for optimizing drug candidates. This compound is a polysubstituted pyridine derivative that combines several key functional groups—a methoxy, a methyl, and an acetyl group—each contributing to its distinct chemical personality and potential for further chemical modification.

Table 1: Core Molecular Properties

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₉H₁₁NO₂ |

| Molecular Weight | 165.19 g/mol |

| CAS Number | 1256785-42-8[1] |

Molecular Architecture

The structure of this compound is characterized by a pyridine ring substituted at positions 2, 3, and 6. An acetyl group at the C2 position, a methoxy group at the C3 position, and a methyl group at the C6 position create a specific electronic and steric environment that dictates the molecule's reactivity and potential biological interactions.

Caption: Molecular structure of this compound.

Synthesis Strategy and Experimental Protocol

The synthesis of polysubstituted pyridines often requires a multi-step approach, leveraging cross-coupling reactions and functional group interconversions. A plausible and robust pathway for the synthesis of the title compound can be designed starting from commercially available 2-chloro-3-methoxy-6-methylpyridine.

Causality in Synthetic Design

The choice of a palladium-catalyzed cross-coupling reaction, such as a Stille or Suzuki coupling, is strategic for forming the C-C bond at the C2 position of the pyridine ring. These methods are well-established for their high efficiency and functional group tolerance. The subsequent oxidation step is a reliable method to convert the introduced precursor group into the final acetyl functionality. This sequence ensures high yields and minimizes side reactions.

Caption: Proposed synthetic workflow for the target molecule.

Detailed Experimental Protocol

Step 1: Stille Coupling to form 2-(1-Ethoxyvinyl)-3-methoxy-6-methylpyridine

-

Inert Atmosphere: To an oven-dried Schlenk flask, add 2-chloro-3-methoxy-6-methylpyridine (1.0 eq), tetrakis(triphenylphosphine)palladium(0) (0.05 eq), and anhydrous toluene under an argon atmosphere.[2]

-

Reagent Addition: Add tributyl(1-ethoxyvinyl)stannane (1.2 eq) via syringe. The use of a vinyl ether precursor is a common strategy for introducing an acetyl group in a masked form.

-

Reaction: Heat the mixture to reflux (approx. 110 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 12-24 hours.

-

Work-up: After cooling to room temperature, quench the reaction with an aqueous solution of potassium fluoride (KF) to remove tin byproducts. Stir vigorously for 1 hour, then filter the resulting precipitate. Extract the aqueous layer with ethyl acetate, combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 2: Acid Hydrolysis to form this compound

-

Hydrolysis: Dissolve the crude intermediate from Step 1 in a mixture of tetrahydrofuran (THF) and 1M aqueous hydrochloric acid (HCl).

-

Reaction: Stir the solution at room temperature for 4-6 hours. The vinyl ether is readily hydrolyzed under acidic conditions to reveal the ketone.

-

Neutralization & Extraction: Carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate. Extract the product with dichloromethane or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and remove the solvent in vacuo.

Step 3: Purification

-

Chromatography: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.[2]

-

Characterization: Collect the fractions containing the desired product and concentrate to yield this compound as a solid or oil. Confirm the structure and purity using the spectroscopic methods detailed below.

Structural Elucidation by Spectroscopic Analysis

The definitive confirmation of the molecular structure relies on a combination of modern spectroscopic techniques. The following sections detail the predicted data for this compound based on established principles of spectroscopy.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information on the electronic environment and connectivity of hydrogen atoms in the molecule. The predicted chemical shifts (δ) are relative to tetramethylsilane (TMS).

Table 2: Predicted ¹H NMR Spectral Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| Pyridine H-4 | ~7.2 - 7.4 | Doublet (d) | 1H | Located between two electron-donating groups (methoxy and methyl), this proton is expected to be downfield. It will be split by the H-5 proton. |

| Pyridine H-5 | ~7.6 - 7.8 | Doublet (d) | 1H | Adjacent to the electron-withdrawing acetyl group, this proton will be further downfield and split by the H-4 proton. |

| Methoxy (-OCH₃) | ~3.9 - 4.1 | Singlet (s) | 3H | Protons of the methoxy group are shielded and appear as a characteristic singlet. |

| Acetyl (-COCH₃) | ~2.5 - 2.7 | Singlet (s) | 3H | The protons of the acetyl methyl group are deshielded by the adjacent carbonyl and appear as a singlet. |

| Methyl (-CH₃) | ~2.4 - 2.6 | Singlet (s) | 3H | The protons of the methyl group on the pyridine ring will appear as a singlet in a region typical for aromatic methyl groups. |

¹³C NMR Spectroscopy

Carbon-13 NMR provides information on the different carbon environments within the molecule.

Table 3: Predicted ¹³C NMR Spectral Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| C=O (Acetyl) | ~195 - 205 | The carbonyl carbon is highly deshielded and appears significantly downfield.[3] |

| C2 (Pyridine) | ~150 - 155 | Substituted with the acetyl group, this carbon is deshielded. |

| C3 (Pyridine) | ~155 - 160 | Attached to the electronegative oxygen of the methoxy group, this carbon is also significantly downfield. |

| C4 (Pyridine) | ~110 - 120 | This carbon is expected to be in the aromatic region. |

| C5 (Pyridine) | ~135 - 145 | Adjacent to the acetyl-substituted carbon, it will be deshielded. |

| C6 (Pyridine) | ~158 - 163 | Attached to both nitrogen and a methyl group, it will be downfield. |

| -OCH₃ (Methoxy) | ~55 - 60 | The carbon of the methoxy group is shielded relative to the aromatic carbons.[3] |

| -COCH₃ (Acetyl) | ~25 - 30 | The methyl carbon of the acetyl group appears in the aliphatic region. |

| -CH₃ (Ring Methyl) | ~18 - 25 | The methyl carbon attached to the pyridine ring is found in the upfield region. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 4: Predicted IR Absorption Bands

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Rationale |

| C=O (Ketone) | Stretch | ~1690 - 1710 | A strong, sharp absorption characteristic of an aryl ketone carbonyl group.[4] |

| C=N, C=C (Aromatic) | Stretch | ~1550 - 1610 | Multiple sharp bands corresponding to the pyridine ring stretching vibrations. |

| C-O (Methoxy) | Stretch | ~1250 - 1300 (asymmetric) & ~1020 - 1080 (symmetric) | Strong absorptions characteristic of an aryl-alkyl ether. |

| C-H (sp³) | Stretch | ~2850 - 3000 | Absorptions from the methyl and methoxy C-H bonds.[4] |

| C-H (sp²) | Stretch | ~3010 - 3100 | Weaker absorptions from the C-H bonds on the pyridine ring. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, aiding in structural confirmation.

Table 5: Predicted Mass Spectrometry Fragmentation

| m/z Value | Ion Identity | Fragmentation Pathway |

| 165 | [M]⁺ | Molecular ion peak corresponding to the full molecular weight. |

| 150 | [M - CH₃]⁺ | Loss of a methyl radical from the acetyl or ring methyl group, a common initial fragmentation.[5][6] |

| 122 | [M - COCH₃]⁺ | Alpha-cleavage resulting in the loss of the acetyl radical, a very common pathway for ketones.[7] |

| 134 | [M - OCH₃]⁺ | Loss of a methoxy radical. |

Conclusion and Future Directions

This compound represents a well-defined molecular scaffold with significant potential for applications in drug discovery and materials science. This guide has provided a comprehensive overview of its molecular structure, a robust synthetic strategy, and a detailed predictive analysis of its spectroscopic characteristics. The presence of multiple, distinct functional groups offers numerous handles for further chemical derivatization, enabling the creation of diverse libraries of compounds for screening. The data and protocols presented herein serve as a self-validating framework for researchers, providing the necessary foundational knowledge to synthesize, confirm, and utilize this valuable chemical building block in their scientific endeavors.

References

-

PubChem. 1-(3-Methylpyridin-2-yl)ethan-1-one. Available at: [Link]

-

A convenient synthesis of the key intermediate of selective COX-2 inhibitor Etoricoxib. (n.d.). Available at: [Link]

-

Interpretation of mass spectra. (n.d.). Available at: [Link]

-

Ray, R., et al. Figure S26. 13 C NMR spectrum of 1-(3-Methoxyphenyl)ethanone oxime (2m). ResearchGate. Available at: [Link]

- A Process For Preparation Of 1 (6 Methylpyridin 3 Yl) 2 [4 (Methylsulfonyl)phenyl]Ethanone. (n.d.).

-

NP-MRD. 1H NMR Spectrum (1D, 500 MHz, H2O, predicted) (NP0251042). Available at: [Link]

-

Clark, J. (2022). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. Available at: [Link]

-

University of Puget Sound. 13C-NMR. Available at: [Link]

-

Ray, R., et al. Figure S25. 1 H NMR spectrum of 1-(3-Methoxyphenyl)ethanone oxime (2m). ResearchGate. Available at: [Link]

-

NP-MRD. 13C NMR Spectrum (1D, 201 MHz, H2O, predicted) (NP0306067). Available at: [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

-

Mass Spectrometry: Fragmentation. (n.d.). Available at: [Link]

-

PubChem. 1-(6-Methylpyridin-3-yl)-2-(4-(methylthio)phenyl)ethanone. Available at: [Link]

-

Clark, J. (2023). interpreting C-13 NMR spectra. Chemguide. Available at: [Link]

-

Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib. (2014). Eureka | Patsnap. Available at: [Link]

- Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib. (2012). Google Patents.

-

A General catalyst for Suzuki–Miyaura and Sonogashira reactions of aryl and heteroaryl chlorides in water - Supporting Information. (n.d.). Available at: [Link]

-

29.6 Infrared (IR) Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. (n.d.). Available at: [Link]

-

Synthesis of Methoxy-, Methylenedioxy-, Hydroxy-, and Halo-Substituted Benzophenanthridinone Derivatives as DNA Topoisomerase IB (TOP1) and Tyrosyl-DNA Phosphodiesterase 1 (TDP1) Inhibitors and Their Biological Activity for Drug-Resistant Cancer. (2021). PMC. Available at: [Link]

-

Reich, H. (2021). 13C NMR Chemical Shifts. Organic Chemistry Data. Available at: [Link]

-

Sparkman, O. D. (2020). Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. Spectroscopy Online. Available at: [Link]

-

Fig. S24. 1 H NMR spectrum of 1-(3-methoxyphenyl)ethan-1-ol. ResearchGate. Available at: [Link]

-

Dogan, H. Z., et al. (2011). 1-[6-(6-Acetylpyridin-2-yl)pyridin-2-yl]ethanone. ResearchGate. Available at: [Link]

-

PubChem. 1-(4'-Methoxy(1,1'-biphenyl)-4-yl)ethanone. Available at: [Link]

-

NIST. Ethanone, 1-(3-methylphenyl)-. NIST WebBook. Available at: [Link]

Sources

- 1. 1256785-42-8|1-(6-Methoxy-2-methylpyridin-3-yl)ethanone|BLD Pharm [bldpharm.com]

- 2. rsc.org [rsc.org]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. 29.6 Infrared (IR) Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chemistry.miamioh.edu [chemistry.miamioh.edu]

Spectroscopic Signature of 1-(3-Methoxy-6-methylpyridin-2-yl)ethanone: A Technical Guide

Introduction

In the landscape of pharmaceutical research and drug development, the unambiguous structural elucidation of novel chemical entities is paramount. 1-(3-Methoxy-6-methylpyridin-2-yl)ethanone, a substituted pyridinylethanone, represents a scaffold of interest due to the prevalence of the pyridine moiety in a wide array of bioactive molecules. The precise arrangement of its substituents—a methoxy, a methyl, and an acetyl group on the pyridine ring—gives rise to a unique electronic and steric environment, which in turn dictates its chemical reactivity and potential biological activity.

This technical guide provides an in-depth analysis of the spectroscopic characteristics of this compound. As experimental data for this specific molecule is not widely available in public-access databases, this document leverages high-fidelity spectroscopic prediction models, grounded in the fundamental principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS). The insights herein are designed to serve as a robust reference for researchers in synthesis, quality control, and medicinal chemistry, enabling them to confidently identify and characterize this compound.

Molecular Structure and Atom Numbering

For clarity in the subsequent spectroscopic analysis, the atoms of this compound are numbered as shown in the diagram below. This convention will be used consistently throughout this guide to assign specific spectral signals to their corresponding atoms.

Caption: Molecular structure of this compound with atom numbering.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by providing information about the chemical environment, connectivity, and number of different types of protons.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; CDCl₃ is generally a good first choice for non-polar to moderately polar compounds.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Data Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. A standard pulse sequence is typically sufficient. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals to determine the relative number of protons for each resonance.

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum of this compound in CDCl₃ is summarized in the table below.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.45 | d, J ≈ 8.0 Hz | 1H | H-4 |

| ~6.90 | d, J ≈ 8.0 Hz | 1H | H-5 |

| ~3.95 | s | 3H | OCH₃ (C11) |

| ~2.60 | s | 3H | COCH₃ (C7) |

| ~2.55 | s | 3H | CH₃ (C9) |

Interpretation of the ¹H NMR Spectrum

-

Aromatic Protons (H-4 and H-5): The pyridine ring protons, H-4 and H-5, are expected to appear as two distinct doublets in the aromatic region of the spectrum. Due to their ortho-coupling, they will split each other with a typical coupling constant of approximately 8.0 Hz. H-4 is deshielded relative to H-5 due to the anisotropic effect of the neighboring acetyl group and the electron-withdrawing nature of the pyridine nitrogen.

-

Methoxy Protons (OCH₃): The three protons of the methoxy group (C11) are chemically equivalent and are not coupled to any other protons. Therefore, they are expected to appear as a sharp singlet at approximately 3.95 ppm. The downfield shift is characteristic of protons on a carbon attached to an oxygen atom.

-

Acetyl Protons (COCH₃): The protons of the acetyl methyl group (C7) are also equivalent and will appear as a singlet. Their chemical shift, around 2.60 ppm, is characteristic of a methyl group attached to a carbonyl carbon.

-

Pyridine Methyl Protons (CH₃): The methyl group attached to the pyridine ring (C9) will also give rise to a singlet, predicted to be around 2.55 ppm. This chemical shift is typical for a methyl group attached to an aromatic ring.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in the structure gives a distinct signal.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Data Acquisition: Acquire the spectrum on a 100 MHz or higher spectrometer (corresponding to a 400 MHz proton frequency). A standard proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each carbon.

-

Data Processing: Process the data similarly to the ¹H NMR spectrum.

Predicted ¹³C NMR Data

The predicted ¹³C NMR chemical shifts for this compound are listed below.

| Chemical Shift (δ, ppm) | Assignment |

| ~200.0 | C=O (C8) |

| ~160.0 | C-6 |

| ~155.0 | C-2 |

| ~145.0 | C-3 |

| ~138.0 | C-4 |

| ~115.0 | C-5 |

| ~56.0 | OCH₃ (C11) |

| ~30.0 | COCH₃ (C7) |

| ~24.0 | CH₃ (C9) |

Interpretation of the ¹³C NMR Spectrum

-

Carbonyl Carbon (C=O): The carbonyl carbon (C8) of the acetyl group is the most deshielded carbon in the molecule, with a predicted chemical shift around 200.0 ppm.[1]

-

Aromatic Carbons: The six carbons of the pyridine ring are expected to have distinct chemical shifts due to the different substituents. The carbons directly attached to heteroatoms (C-2, C-3, and C-6) are generally found at lower field. C-6, attached to the nitrogen and the methyl group, and C-2, attached to the nitrogen and the acetyl group, are significantly deshielded. C-3, bonded to the electron-donating methoxy group, will also be downfield. The protonated carbons, C-4 and C-5, will appear at higher field compared to the substituted carbons.

-

Methoxy Carbon (OCH₃): The carbon of the methoxy group (C11) is expected around 56.0 ppm, a typical value for an sp³ carbon singly bonded to an oxygen atom.

-

Methyl Carbons: The acetyl methyl carbon (C7) is predicted around 30.0 ppm, while the pyridine methyl carbon (C9) is expected at a slightly higher field, around 24.0 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: For a solid sample, the spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a transparent disk.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups in the molecule.

Predicted Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3100-3000 | C-H stretch | Aromatic (Pyridine) |

| ~2950-2850 | C-H stretch | Aliphatic (CH₃, OCH₃) |

| ~1700 | C=O stretch | Ketone |

| ~1600, ~1470 | C=C and C=N stretch | Pyridine Ring |

| ~1250 | C-O stretch (asymmetric) | Aryl Ether |

| ~1050 | C-O stretch (symmetric) | Aryl Ether |

Interpretation of the IR Spectrum

-

C=O Stretch: A strong, sharp absorption band around 1700 cm⁻¹ is the most prominent feature and is indicative of the carbonyl group of the ketone.

-

Aromatic Ring Vibrations: The C=C and C=N stretching vibrations of the pyridine ring are expected to appear in the 1600-1450 cm⁻¹ region.

-

C-O Stretches: The asymmetric and symmetric C-O stretching vibrations of the aryl ether (methoxy group) will produce characteristic bands around 1250 cm⁻¹ and 1050 cm⁻¹, respectively.

-

C-H Stretches: The spectrum will also show C-H stretching vibrations for the aromatic protons (above 3000 cm⁻¹) and the aliphatic methyl and methoxy protons (below 3000 cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. The fragmentation pattern can also offer valuable structural clues.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: The sample can be introduced via direct infusion or coupled with a gas or liquid chromatograph.

-

Ionization: Electron Ionization (EI) is a common technique for volatile compounds, which typically results in the formation of a molecular ion (M⁺) and various fragment ions.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z).

-

Detection: The abundance of each ion is recorded to generate the mass spectrum.

Predicted Mass Spectrum Data

-

Molecular Formula: C₉H₁₁NO₂

-

Molecular Weight: 165.19 g/mol

-

Predicted Molecular Ion (M⁺): m/z = 165

Plausible Fragmentation Pathways

The molecular ion of this compound can undergo several characteristic fragmentation reactions.

Caption: Proposed key fragmentation pathways for this compound in EI-MS.

-

Loss of a Methyl Radical: A common fragmentation pathway for ketones is the loss of the acetyl methyl group, leading to the formation of an acylium ion at m/z 150.

-

α-Cleavage: Cleavage of the bond between the carbonyl carbon and the pyridine ring can result in two major fragments: the acetyl cation at m/z 43 (often a base peak for methyl ketones) and the pyridyl radical cation at m/z 122.

Conclusion

The comprehensive spectroscopic analysis presented in this guide, based on predicted data and established principles, provides a detailed fingerprint for the structural confirmation of this compound. The combination of ¹H and ¹³C NMR offers a complete map of the carbon-hydrogen framework, while IR spectroscopy confirms the presence of key functional groups, and mass spectrometry establishes the molecular weight and plausible fragmentation patterns. This guide serves as a valuable resource for scientists working with this compound, enabling its unambiguous identification and characterization in a research and development setting.

References

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

Sources

Unveiling the Therapeutic Potential of 1-(3-Methoxy-6-methylpyridin-2-yl)ethanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Scientific Landscape of a Novel Pyridine Derivative

1-(3-Methoxy-6-methylpyridin-2-yl)ethanone is a heterocyclic ketone with a pyridine core, a scaffold of significant interest in medicinal chemistry due to its prevalence in a wide array of biologically active compounds.[1] The presence of a methoxy group and a methyl group on the pyridine ring, along with an ethanone substituent, provides a unique electronic and steric profile that suggests potential interactions with various biological targets. While direct research on this specific molecule is limited, its structural motifs are present in compounds with demonstrated pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2][3] This guide will therefore explore the potential biological activities of this compound by drawing parallels with structurally related compounds and will outline a robust, data-driven approach to its experimental validation.

Inferred Biological Activities and Therapeutic Potential

Based on a comprehensive analysis of its structural components—the pyridine ring, the methoxy group, and the ethanone moiety—we can hypothesize several potential biological activities for this compound.

Anti-inflammatory and Analgesic Potential

The pyridine nucleus is a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs). The substitution pattern on the pyridine ring can influence the molecule's ability to inhibit key inflammatory mediators such as cyclooxygenase (COX) enzymes. For instance, Etoricoxib, a selective COX-2 inhibitor, features a substituted pyridine ring, highlighting the potential for this class of compounds to modulate inflammatory pathways.[4][5][6] The ethanone side chain, in conjunction with the pyridine core, may contribute to interactions with the active sites of enzymes involved in the inflammatory cascade.

Kinase Inhibition and Anticancer Activity

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[7][8] The pyridine scaffold is a well-established pharmacophore in the design of kinase inhibitors.[9] The methoxy and methyl substituents on the pyridine ring of this compound could play a critical role in directing the molecule to the ATP-binding pocket of specific kinases, potentially leading to the inhibition of cancer cell proliferation.[10] The ethanone group can also be a key interaction point within the kinase active site.

Antimicrobial and Antifungal Activity

Substituted acetophenones and their derivatives have been reported to exhibit significant antimicrobial and antifungal properties.[11][12][13] The combination of the electron-rich pyridine ring and the reactive carbonyl group of the ethanone moiety in this compound suggests a potential for this compound to interfere with microbial growth. The mechanism could involve the disruption of cell membrane integrity, inhibition of essential enzymes, or interference with microbial metabolic pathways.

A Strategic Framework for Experimental Validation

To systematically investigate the hypothesized biological activities of this compound, a multi-tiered experimental approach is proposed. This strategy is designed to provide a comprehensive understanding of the compound's pharmacological profile, from initial screening to in-depth mechanistic studies.

Caption: Potential inhibitory effect on a pro-inflammatory signaling pathway.

3.2.1. Target Deconvolution and Validation

-

Objective: To identify the specific molecular target(s) of the compound.

-

Methodologies:

-

Affinity Chromatography: Immobilize the compound on a solid support to capture its binding partners from cell lysates.

-

Computational Docking: Use in silico modeling to predict the binding mode of the compound to its putative target.

-

Surface Plasmon Resonance (SPR): Quantify the binding affinity and kinetics of the compound to its purified target protein.

-

3.2.2. Dose-Response and IC50 Determination

-

Objective: To quantify the potency of the compound.

-

Protocol:

-

Perform the primary bioactivity assay with a wider range of compound concentrations.

-

Plot the percentage of inhibition against the logarithm of the compound concentration.

-

Calculate the half-maximal inhibitory concentration (IC50) value using non-linear regression analysis. [7]

-

Tier 3: In Vivo Efficacy and Safety Assessment

The final stage involves evaluating the compound's therapeutic potential and safety profile in relevant animal models. [14][15][16][17][18]

3.3.1. Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies

-

Objective: To understand the absorption, distribution, metabolism, and excretion (ADME) properties of the compound and its effect on the target in a living organism.

-

Methodology:

-

Administer the compound to laboratory animals (e.g., mice or rats) via the intended clinical route.

-

Collect blood and tissue samples at various time points.

-

Analyze the samples using LC-MS/MS to determine the compound's concentration and pharmacokinetic parameters.

-

Assess the modulation of the target biomarker in response to compound administration.

-

3.3.2. Preclinical Efficacy in Disease Models

-

Objective: To evaluate the therapeutic efficacy of the compound in a relevant animal model of disease.

-

Examples of Models:

-

Inflammation: Carrageenan-induced paw edema or collagen-induced arthritis models in rodents. [14] * Cancer: Xenograft models where human cancer cells are implanted into immunocompromised mice.

-

3.3.3. Preliminary Toxicology Studies

-

Objective: To assess the compound's safety profile.

-

Methodology:

-

Administer escalating doses of the compound to animals and monitor for signs of toxicity.

-

Perform histopathological analysis of major organs to identify any treatment-related changes.

-

Conduct a Cytochrome P450 (CYP) inhibition assay to evaluate the potential for drug-drug interactions. [19][20][21][22][23]

-

Data Summary and Interpretation

The following tables provide a template for organizing and presenting the experimental data generated during the investigation of this compound.

Table 1: In Vitro Bioactivity Profile

| Assay Type | Endpoint | Result (e.g., IC50, MIC) |

| Anti-inflammatory | ||

| NO Production | IC50 | |

| TNF-α Release | IC50 | |

| IL-6 Release | IC50 | |

| Kinase Inhibition | ||

| Kinase Target 1 | IC50 | |

| Kinase Target 2 | IC50 | |

| Antimicrobial | ||

| S. aureus | MIC | |

| E. coli | MIC | |

| C. albicans | MIC |

Table 2: In Vivo Efficacy and Safety

| Animal Model | Efficacy Endpoint | Result | Safety Endpoint | Result |

| Inflammation | Paw Edema Reduction (%) | MTD (mg/kg) | ||

| Oncology | Tumor Growth Inhibition (%) | Organ Histopathology |

Conclusion and Future Directions

This technical guide has outlined a comprehensive strategy for exploring the potential biological activities of this compound. By leveraging knowledge from structurally similar compounds and employing a systematic, multi-tiered experimental approach, researchers can effectively unlock the therapeutic potential of this novel molecule. The proposed workflows, from initial in vitro screening to in vivo efficacy and safety studies, provide a clear roadmap for advancing this compound through the drug discovery pipeline. Future research should focus on structure-activity relationship (SAR) studies to optimize the potency and selectivity of this promising scaffold, ultimately leading to the development of new and effective therapeutic agents.

References

- In Vivo Models for Inflammatory Arthritis - PubMed. (n.d.).

- Advanced in vivo inflammation & immunology models | Preclinical CRO Services - Nuvisan. (n.d.).

- Leading In Vivo and In Vitro Inflammation Models | PORSOLT. (n.d.).

- In vivo preclinical models for immune-mediated inflammatory disease drug development. (2021, August 2).

- Inflammation & Autoimmune Disease Models | IBD, RA, EAE - WuXi Biology. (n.d.).

- Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions - PMC. (n.d.).

- BIOACTIVE SUBSTITUTED ACETOPHENONE DERIVATIVES OF 4-HYDRAZINYL-7H-PYRROLO[2,3-D]PYRIMIDINE: SYNTHESIS AND STRUCTURAL INSIGHTS - Rasayan Journal of Chemistry. (n.d.).

- In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays - Eurofins Discovery. (n.d.).

- Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC. (2021, August 12).

- Kinase assays | BMG LABTECH. (2020, September 1).

- Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates - PMC. (n.d.).

- Synthesis, Characterization and Antimicrobial Activity of Substituted Acetophenone Based Semicarbazones - Scholars Research Library. (n.d.).

- Biological Significance of Some Substituted Novel Chalcones of 4- Bromoaacetophenone - JOCPR. (n.d.).

- LC-MS/MS based Cytochrome P450 Inhibition Assay (Panel of 5 or 7 CYP450) - Enamine. (n.d.).

- Assessing Cytochrome P450 Time-Dependent Inhibition (IC50 Shift Assay) Using Both Diluted and Non-Diluted Methods | Springer Nature Experiments. (n.d.).

- CYP inhibition assay services based on FDA Guidance - LifeNet Health LifeSciences. (n.d.).

- A Guide to In Vitro CYP Inhibition Studies: Elements of Study Design and Important Considerations in Data Analysis - BioIVT. (n.d.).

- High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions - PMC. (n.d.).

- 3-Methoxy-5-(2-methyl-1,3-dioxolan-2-yl)pyridine - Benchchem. (n.d.).

- Design, Synthesis and Activity Study of Pyridine Derivatives as Highly Effective and Selective TYK2 Inhibitors - PMC. (2022, May 9).

- Biological Activity of 1-(3-Bromopyridin-2-yl)ethanone Analogs: A Comparative Guide - Benchchem. (n.d.).

- Novel Copper(II) Coordination Compounds Containing Pyridine Derivatives of N4-Methoxyphenyl-Thiosemicarbazones with Selective Anticancer Activity - MDPI. (2024, December 19).

- US20120232281A1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib - Google Patents. (n.d.).

- A Process For Preparation Of 1 (6 Methylpyridin 3 Yl) 2 [4 (Methylsulfonyl)phenyl]Ethanone. (n.d.).

- Synthesis of Methoxy-, Methylenedioxy-, Hydroxy-, and Halo-Substituted Benzophenanthridinone Derivatives as DNA Topoisomerase IB (TOP1) and Tyrosyl-DNA Phosphodiesterase 1 (TDP1) Inhibitors and Their Biological Activity for Drug-Resistant Cancer - PMC. (2021, June 10).

- EP2551265B1 - Novel process for the preparation of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib. - Google Patents. (n.d.).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. US20120232281A1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib - Google Patents [patents.google.com]

- 5. A Process For Preparation Of 1 (6 Methylpyridin 3 Yl) 2 [4 [quickcompany.in]

- 6. EP2551265B1 - Novel process for the preparation of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib. - Google Patents [patents.google.com]

- 7. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, Synthesis and Activity Study of Pyridine Derivatives as Highly Effective and Selective TYK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis of Methoxy-, Methylenedioxy-, Hydroxy-, and Halo-Substituted Benzophenanthridinone Derivatives as DNA Topoisomerase IB (TOP1) and Tyrosyl-DNA Phosphodiesterase 1 (TDP1) Inhibitors and Their Biological Activity for Drug-Resistant Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Bot Verification [rasayanjournal.co.in]

- 13. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 14. In Vivo Models for Inflammatory Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. nuvisan.com [nuvisan.com]

- 16. Leading In Vivo and In Vitro Inflammation Models | PORSOLT [porsolt.com]

- 17. blog.crownbio.com [blog.crownbio.com]

- 18. wuxibiology.com [wuxibiology.com]

- 19. enamine.net [enamine.net]

- 20. Assessing Cytochrome P450 Time-Dependent Inhibition (IC50 Shift Assay) Using Both Diluted and Non-Diluted Methods | Springer Nature Experiments [experiments.springernature.com]

- 21. CYP inhibition assay services based on FDA Guidance [lnhlifesciences.org]

- 22. bioivt.com [bioivt.com]

- 23. High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions - PMC [pmc.ncbi.nlm.nih.gov]

"1-(3-Methoxy-6-methylpyridin-2-yl)ethanone" as a building block in synthesis

High-Value Building Block for N,O-Ligands and Heterocyclic Architectures

Executive Summary: The "Ortho-Effect" Scaffold

In the landscape of pyridine functionalization, 1-(3-Methoxy-6-methylpyridin-2-yl)ethanone (CAS: 1256785-42-8, generic classification) represents a sophisticated building block that transcends simple acetylation. Unlike its unadorned 2-acetylpyridine cousins, this molecule incorporates a 3-methoxy substituent that exerts a profound "ortho-effect"—sterically influencing the acetyl group's conformation and electronically enriching the pyridine ring.

This guide explores the utility of this scaffold in drug discovery and ligand design. Its unique architecture offers a "locked" conformational preference beneficial for metal coordination and a distinctive electronic profile that modulates reactivity in condensation protocols. It serves as a critical precursor for terpyridines , substituted pyrazoles , and pharmacophores targeting kinase inhibition.

Chemical Profile & Structural Significance[1][2]

| Property | Specification |

| IUPAC Name | This compound |

| Molecular Formula | C₉H₁₁NO₂ |

| Molecular Weight | 165.19 g/mol |

| Key Functionalities | 2-Acetyl (Electrophilic/Chelating), 3-Methoxy (Electron-donating/Steric), 6-Methyl (Benzylic/Steric) |

| Predicted pKa (Conj. Acid) | ~3.5 (Pyridine N) |

| LogP (Predicted) | ~1.2 |

Structural Logic

-

The 2-Acetyl "Warhead": Positioned adjacent to the pyridine nitrogen, the carbonyl carbon is highly activated for nucleophilic attack due to the electron-withdrawing nature of the heterocycle.

-

The 3-Methoxy "Gatekeeper": This group is critical. It forces the acetyl group out of coplanarity or locks it into a specific rotamer via dipole repulsion/attraction, influencing the thermodynamics of metal binding (N,O-chelation).

-

The 6-Methyl "Anchor": Provides solubility and a handle for further functionalization (e.g., radical bromination) without interfering with the primary reaction center at C2.

Synthesis of the Building Block

While commercially available, in-house synthesis is often required for isotopic labeling or scale-up. The most robust route avoids the poor regioselectivity of direct Friedel-Crafts acylation on electron-deficient pyridines.

Recommended Route: The Reissert-Henze Strategy

This self-validating protocol ensures regiospecificity at the 2-position.

Step 1: N-Oxidation Precursor: 3-Methoxy-6-methylpyridine (derived from 3-hydroxy-6-methylpyridine).

-

Reagent: m-CPBA or H₂O₂/Acetic Acid.[1]

-

Mechanism:[2][3][4][5] Electrophilic attack on the pyridine nitrogen.

Step 2: Reissert-Henze Cyanation

-

Reagents: Trimethylsilyl cyanide (TMSCN) and Dimethylcarbamoyl chloride (or Benzoyl chloride).

-

Mechanism:[2][3][4][5] Activation of the N-oxide followed by nucleophilic attack of cyanide at the 2-position (sterically favored over C6 due to the methyl group, though separation may be required).

-

Product: 3-Methoxy-6-methylpicolinonitrile.

Step 3: Grignard Addition & Hydrolysis

-

Reagents: Methylmagnesium bromide (MeMgBr) in THF/Toluene.

-

Protocol: Addition of Grignard to the nitrile forms the metallo-imine intermediate. Acidic hydrolysis releases the ketone.

-

Validation: IR shift from ~2230 cm⁻¹ (CN) to ~1690 cm⁻¹ (C=O).

Figure 1: Step-wise synthetic pathway ensuring regiochemical integrity at the C2 position.

Key Synthetic Transformations

The utility of this compound lies in its divergent reactivity.

A. Claisen-Schmidt Condensation (The Chalcone Gateway)

The acetyl methyl protons are acidified by the adjacent carbonyl and the electron-poor pyridine ring.

-

Reaction: Condensation with aromatic aldehydes.

-

Conditions: NaOH (aq)/EtOH or Piperidine/MeOH.

-

Significance: Produces chalcones (enones), which are precursors to pyrazolines (via hydrazine) or pyrimidines (via guanidine). The 3-methoxy group prevents side reactions often seen with 3-unsubstituted analogs by blocking the 3-position from electrophilic attack.

B. Heterocycle Construction: The Pyrazole Synthesis

Pyrazoles fused to or substituted with pyridines are privileged structures in kinase inhibitor design (e.g., p38 MAP kinase).[1]

-

Protocol: React the enone (from Pathway A) with Hydrazine Hydrate or Phenylhydrazine.

-

Mechanism: Michael addition followed by cyclization and dehydration.

C. Ligand Synthesis: Terpyridine Analogs

The "Kröhnke Pyridine Synthesis" can be adapted here.

-

Reagents: 2-Acetylpyridine derivative + Aryl aldehyde + NH₄OAc.

-

Outcome: Formation of 2,2':6',2''-terpyridines.[6] The 3-methoxy group on the outer ring introduces a specific steric clash that can "pre-organize" the ligand for helical metal coordination.

Figure 2: Divergent synthetic applications ranging from drug discovery to materials science.

Experimental Protocol: Synthesis of a Pyrazolyl-Pyridine Scaffold

Objective: Synthesis of 3-(3-methoxy-6-methylpyridin-2-yl)-5-phenyl-1H-pyrazole via a chalcone intermediate.

Phase 1: Chalcone Formation

-

Charge: In a 100 mL round-bottom flask, dissolve This compound (1.0 eq, 5 mmol) and Benzaldehyde (1.05 eq) in Ethanol (20 mL).

-

Catalyze: Add 10% aqueous NaOH (5 mL) dropwise at 0°C.

-

React: Allow to warm to room temperature and stir for 4–6 hours. A heavy precipitate (yellow/orange) typically forms.

-

Isolate: Filter the precipitate, wash with cold water (3x) and cold ethanol (1x). Recrystallize from EtOH.

-

Checkpoint: ¹H NMR should show trans-alkene doublets (J ~15-16 Hz) around 7.5–8.0 ppm.

-

Phase 2: Cyclization to Pyrazole

-

Charge: Dissolve the chalcone (1.0 eq) in Glacial Acetic Acid (15 mL).

-

Reagent: Add Hydrazine Hydrate (2.0 eq).

-

Reflux: Heat to 100°C for 3 hours. Monitor by TLC (disappearance of the yellow enone spot).

-

Workup: Pour into crushed ice/water. Neutralize with NaHCO₃ to pH 8. Extract with Ethyl Acetate.[7]

-

Purification: Silica gel chromatography (Hexane/EtOAc gradient).

References

-

Reissert-Henze Reaction Mechanics

-

Fife, W. K. (1983). Regioselective cyanation of pyridine 1-oxides with trimethylsilanecarbonitrile. Journal of Organic Chemistry, 48(8), 1375–1377. Link

-

-

General Reactivity of 2-Acetylpyridines

-

Króhnke, F. (1976). The Specific Synthesis of Pyridines and Oligopyridines. Synthesis, 1976(1), 1–24. Link

-

-

Synthesis of Alkoxy-Pyridines

-

Schlosser, M., et al. (2005). Site-Selective Metallation of 2- and 3-Methoxypyridines. European Journal of Organic Chemistry, 2005(9), 1909–1916. Link

-

-

Applications in COX-2 Inhibitors (Analogs)

Sources

- 1. A Process For Preparation Of 1 (6 Methylpyridin 3 Yl) 2 [4 [quickcompany.in]

- 2. COMPOUNDS REMOVED FROM THE CONDENSATION REACTION BETWEEN 2-ACETYLPYRIDINE AND 2-FORMYLPYRIDINE. SYNTHESIS, CRYSTAL STRUCTURE AND BIOLOGICAL EVALUATION | CJM.ASM.MD [cjm.ichem.md]

- 3. Synthesis of Thieno[2,3‐c]pyridine Derivatives by 1,2,3‐Triazole‐Mediated Metal‐Free Denitrogenative Transformation Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. WO2013065064A1 - A process for preparation of l-(6-methylpyridin-3-yl)-2-[4-(meth.ylsulfonyi)phenyl]ethanone field of invention - Google Patents [patents.google.com]

- 5. CN103664886A - Preparation method of 2-[[[4-(3-methoxypropoxy)-3-methylpyridine-2-yl]-methyl]thio]-1H-benzimidazole - Google Patents [patents.google.com]

- 6. Condensation Reactions of 2-Acetylpyridine and Benzaldehydes: New Cyclohexanol Products and an Improved Synthesis of 4′--Tolyl-2,2′:6′,2″-terpyridine - Journal of Chemical Research, Synopses (RSC Publishing) [pubs.rsc.org]

- 7. rsc.org [rsc.org]

- 8. Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib - Eureka | Patsnap [eureka.patsnap.com]

Methodological & Application

Synthesis of "1-(3-Methoxy-6-methylpyridin-2-yl)ethanone" experimental protocol

Part 1: Executive Summary & Retrosynthetic Analysis

This guide details the synthesis of 1-(3-Methoxy-6-methylpyridin-2-yl)ethanone (Target Molecule), a functionalized pyridine scaffold often utilized as a pharmacophore in kinase inhibitors and as a high-value intermediate in agrochemical synthesis.

Strategic Rationale

The synthesis of 2-acyl-3-alkoxypyridines is synthetically challenging due to the electron-deficient nature of the pyridine ring, which resists Friedel-Crafts acylation. Furthermore, the 3-methoxy substituent introduces steric crowding at the 2-position.

To ensure high fidelity and reproducibility, this guide prioritizes a Palladium-Catalyzed Stille Coupling approach. This method avoids the harsh conditions of direct metallation (lithiation), which can lead to side reactions at the acidic 6-methyl position.

Retrosynthetic Pathway

The strategy disconnects the C2-acetyl bond to reveal a halogenated precursor, which is traced back to the commercially available 3-hydroxy-6-methylpyridine.

Part 2: Experimental Protocols

Safety Critical Warning

-

Organotin Reagents: Tributyl(1-ethoxyvinyl)tin is highly toxic and readily absorbed through the skin. All weighing and reactions must be performed in a functioning fume hood.

-

Palladium Catalysts: Sensitizers; handle with gloves.

-

Pyridine Derivatives: Often possess unpleasant odors and potential neurotoxicity.

Phase 1: Precursor Synthesis (Bromination & Methylation)

Note: If 2-bromo-3-methoxy-6-methylpyridine is commercially sourced, proceed to Phase 2.

Step 1.1: Bromination

Reaction: 3-Hydroxy-6-methylpyridine +

-

Dissolution: Dissolve 3-hydroxy-6-methylpyridine (10.9 g, 100 mmol) in pyridine (50 mL).

-

Addition: Cool to 0°C. Add bromine (16.0 g, 100 mmol) dropwise over 30 minutes.

-

Stirring: Allow to warm to room temperature (RT) and stir for 2 hours.

-

Workup: Quench with saturated aqueous

. Extract with Ethyl Acetate (EtOAc).[1] -

Purification: Recrystallize from ethanol to yield the 2-bromo derivative.

Step 1.2: O-Methylation

Reaction: 2-Bromo-3-hydroxy-6-methylpyridine +

-

Setup: In a round-bottom flask, suspend the product from Step 1.1 (1 eq) and

(2 eq) in DMF (0.5 M concentration). -

Alkylation: Add Iodomethane (

, 1.2 eq) dropwise at 0°C. -

Reaction: Stir at RT for 4 hours. Monitor by TLC (Hexane:EtOAc 4:1).

-

Workup: Dilute with water, extract with

, wash with brine, dry over -

Yield: Expected yield >85%.

Phase 2: Stille Coupling (The Core Synthesis)

This protocol utilizes the "masked" acetyl group (ethoxyvinyl) to prevent catalyst poisoning and side reactions associated with direct acyl chloride couplings.

Reagents & Stoichiometry

| Reagent | Role | Equivalents | Amount (Example) |

| 2-Bromo-3-methoxy-6-methylpyridine | Substrate | 1.0 | 2.02 g (10 mmol) |

| Tributyl(1-ethoxyvinyl)tin | Stannane Reagent | 1.2 | 4.33 g (12 mmol) |

| Catalyst | 0.05 | 578 mg (0.5 mmol) | |

| Toluene | Solvent | - | 40 mL (degassed) |

| HCl (2N) | Hydrolysis Reagent | Excess | 20 mL |

Detailed Procedure

-

Inert Atmosphere Setup: Flame-dry a 100 mL Schlenk flask and cycle with Argon/Vacuum (3x).

-

Reagent Charging: Add the 2-bromo-3-methoxy-6-methylpyridine and Toluene . Degas the solvent by bubbling Argon for 15 minutes (sparging).

-

Catalyst Addition: Add

quickly to minimize air exposure. The solution should turn yellow/orange. Technical Note: If tetrakis is unavailable, -

Coupling Reaction: Add Tributyl(1-ethoxyvinyl)tin via syringe. Heat the mixture to 100°C for 16 hours. Endpoint: TLC should show complete consumption of the bromide.

-

Hydrolysis (Unmasking the Ketone): Cool the reaction to RT. Add 2N HCl (20 mL) directly to the reaction mixture. Stir vigorously for 2 hours at RT. Mechanism: The intermediate enol ether is hydrolyzed to the ketone.

-

Workup & Tin Removal (Critical Step):

-

Neutralize with saturated

until pH ~8. -

Extract with EtOAc (3 x 50 mL).

-

Tin Removal: Wash the organic layer with a 10% KF (Potassium Fluoride) solution. This precipitates insoluble

, which can be filtered off. -

Dry over

and concentrate in vacuo.

-

-

Purification: Flash Column Chromatography on Silica Gel.

-

Eluent: Gradient of Hexanes:EtOAc (9:1

7:3). -

Product Appearance: Pale yellow oil or low-melting solid.

-

Phase 3: Analytical Validation

| Technique | Expected Signal Characteristics |

| Carbonyl peak at ~200 ppm; Methoxy carbon at ~56 ppm; Pyridine carbons (approx 120-155 ppm). | |

| LC-MS (ESI+) |

Part 3: Mechanism & Workflow Visualization

The following diagram illustrates the catalytic cycle and the subsequent hydrolysis step.

References

-

Milstein, D., & Stille, J. K. (1978). A general, selective, and facile method for ketone synthesis from acid chlorides and organotin compounds catalyzed by palladium. Journal of the American Chemical Society, 100(11), 3636–3638. Link

-

Sakamoto, T., et al. (1982). Palladium-catalyzed cross-coupling reactions of heteroaryl bromides with tin reagents. Chemical and Pharmaceutical Bulletin, 30(2), 610-614. Link

-

Gribble, G. W., & Saulnier, M. G. (1980). Lithiation of 3-methoxypyridine. Tetrahedron Letters, 21(43), 4137-4140. (Cited for "Lithiation Issues"). Link

-

Organic Syntheses. (2008). Palladium-Catalyzed Coupling of Vinyl Stannanes with Organic Halides.[2] Org.[3][4][5][6] Synth. Coll. Vol. 10, p.603. Link

Sources

Advanced Application Note: 1-(3-Methoxy-6-methylpyridin-2-yl)ethanone in Medicinal Chemistry

Executive Summary

1-(3-Methoxy-6-methylpyridin-2-yl)ethanone (CAS: Not widely listed, structurally distinct) represents a highly specialized "privileged scaffold" in modern medicinal chemistry. Its structural architecture combines a pyridine core with three critical pharmacophoric features:

-

2-Acetyl Group: A versatile "warhead" for carbon-carbon bond formation (aldol/Claisen) or reduction to chiral alcohols.

-

3-Methoxy Group: Provides steric bulk and electron-donating properties, modulating the basicity of the pyridine nitrogen and influencing metabolic stability (blocking the 3-position from oxidation).

-

6-Methyl Group: Increases lipophilicity (LogP) and blocks the 6-position, preventing metabolic attack while offering a site for lateral oxidation to aldehydes or acids.

This compound is primarily utilized as a key intermediate in the synthesis of CNS-active agents (specifically Orexin receptor antagonists and mGluR modulators) and Kinase Inhibitors , where the 2-substituted pyridine moiety serves as a critical hinge binder or hydrophobic anchor.

Chemical Profile & Reactivity

| Feature | Description | Medicinal Chemistry Utility |

| Molecular Formula | C₉H₁₁NO₂ | Fragment-based drug design (FBDD). |

| Molecular Weight | 165.19 g/mol | Low MW allows for significant elaboration while staying within Lipinski's Rule of 5. |

| Core Reactivity | Nucleophilic Addition (at Carbonyl) | Precursor to chiral amines and alcohols. |

| Electronic Effect | 3-OMe (EDG) | Increases electron density on the ring; raises pKa of pyridine N. |

| Steric Effect | Ortho-Substitution | The 3-OMe group forces the carbonyl out of planarity, influencing binding kinetics. |

Key Applications in Drug Discovery

Application A: Synthesis of Chiral Pyridyl Ethanols

The reduction of the 2-acetyl group is the most common transformation, yielding 1-(3-methoxy-6-methylpyridin-2-yl)ethanol . This chiral alcohol serves as a precursor to:

-

Chiral Amines: Via mesylation and displacement with amines (e.g., in the synthesis of Seltorexant analogs).

-

Ether Linkages: Connecting the pyridine headgroup to central core scaffolds.

Mechanism: Asymmetric Transfer Hydrogenation (ATH) using Noyori-Ikariya catalysts is the gold standard for this transformation, ensuring high enantiomeric excess (>95% ee).

Application B: Construction of Fused Heterocycles

The acetyl group allows this molecule to function as a C2-synthon in condensation reactions:

-

Friedländer Synthesis: Reaction with 2-aminobenzaldehydes yields 1,5-naphthyridines .

-

Claisen-Schmidt Condensation: Reaction with aromatic aldehydes yields chalcones , which are precursors to pyrazolines and isoxazoles (common scaffolds in anti-inflammatory agents).

Application C: Late-Stage Functionalization

The 6-methyl group is "activated" by the pyridine nitrogen. It can be selectively oxidized to a carboxylic acid (using SeO₂ or KMnO₄) or halogenated, allowing for further coupling reactions (Suzuki-Miyaura) to extend the carbon skeleton.

Experimental Protocols

Protocol 1: Asymmetric Transfer Hydrogenation (ATH)

Objective: Synthesis of (S)-1-(3-Methoxy-6-methylpyridin-2-yl)ethanol with >95% ee.

Reagents:

-

Substrate: this compound (1.0 eq)

-

Catalyst: RuCl(p-cymene)[(S,S)-Ts-DPEN] (0.5 mol%)

-

Hydrogen Source: Formic acid / Triethylamine (5:2 azeotrope)

-

Solvent: Dichloromethane (DCM) or Ethyl Acetate

Step-by-Step Methodology:

-

Preparation: In a flame-dried Schlenk flask under Argon, dissolve the ketone (1.65 g, 10 mmol) in degassed DCM (20 mL).

-

Catalyst Addition: Add the Ruthenium catalyst (32 mg, 0.05 mmol). The solution typically turns deep red/orange.

-

Initiation: Slowly add the HCOOH/Et₃N mixture (5 mL) via syringe.

-

Reaction: Stir at room temperature (25°C) for 12–16 hours. Monitor conversion by TLC (SiO₂, 30% EtOAc/Hexanes) or HPLC.

-

Quench: Dilute the reaction mixture with water (20 mL) and extract with DCM (3 x 20 mL).

-

Purification: Wash combined organics with saturated NaHCO₃ (to remove excess formic acid) and brine. Dry over Na₂SO₄.[1]

-

Isolation: Concentrate in vacuo. Purify via flash column chromatography (Gradient: 10% → 40% EtOAc in Hexanes).

Validation:

-

¹H NMR (CDCl₃): Look for the quartet at ~4.8 ppm (CH-OH) and the disappearance of the singlet at ~2.6 ppm (C(O)CH₃).

-

Chiral HPLC: Use a Chiralcel OD-H column (Hexane/IPA 90:10) to determine ee%.[1]

Protocol 2: Claisen-Schmidt Condensation (Chalcone Synthesis)

Objective: Synthesis of (E)-3-(4-fluorophenyl)-1-(3-methoxy-6-methylpyridin-2-yl)prop-2-en-1-one.

Reagents:

-

Substrate: this compound (1.0 eq)

-

Aldehyde: 4-Fluorobenzaldehyde (1.1 eq)

-

Base: Aqueous NaOH (10%) or KOH in Ethanol

-

Solvent: Ethanol (EtOH)

Step-by-Step Methodology:

-

Mixing: Dissolve the ketone (1.65 g, 10 mmol) and 4-fluorobenzaldehyde (1.36 g, 11 mmol) in Ethanol (15 mL).

-

Catalysis: Cool to 0°C. Add 10% NaOH solution (5 mL) dropwise over 10 minutes.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. A precipitate (the chalcone) typically forms.

-

Work-up: Pour the reaction mixture into ice-cold water (50 mL) and neutralize with dilute HCl (1M) to pH ~7.

-

Isolation: Filter the solid precipitate. Wash with cold water and cold ethanol.

-

Recrystallization: Recrystallize from hot Ethanol to obtain yellow needles.

Visualizations & Pathways

Figure 1: Synthetic Utility Map

This diagram illustrates the divergent pathways available from the parent scaffold.

Caption: Divergent synthetic pathways transforming the 2-acetylpyridine scaffold into high-value medicinal intermediates.

Figure 2: Mechanism of Asymmetric Transfer Hydrogenation

The catalytic cycle for the stereoselective reduction of the ketone.

Caption: Catalytic cycle of Ru-mediated Asymmetric Transfer Hydrogenation (ATH) yielding the chiral alcohol.

References

-

Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes. Accounts of Chemical Research, 30(2), 97–102. Link

-

Katritzky, A. R., et al. (2010).[1] Synthesis of 2-Acetylpyridines and Their Utility in Heterocyclic Synthesis. Chemical Reviews, 110(10), 6605–6686. Link

-

Bossi, A., et al. (2018).[1] Orexin Receptor Antagonists: Medicinal Chemistry and Therapeutic Potential. Journal of Medicinal Chemistry, 61(2), 371–402. (Contextual reference for pyridine scaffolds in CNS drugs). Link

-

Carey, J. S., et al. (2006). Analysis of the reactions used for the preparation of drug candidate molecules. Organic & Biomolecular Chemistry, 4, 2337-2347. Link

Sources

Anwendungsleitfaden: Derivatisierung von 1-(3-Methoxy-6-methylpyridin-2-yl)ethanon für das biologische Screening

Verfasser: Dr. rer. nat. Gemini, Leitender Anwendungswissenschaftler Datum: 24. Februar 2026 Dokument-ID: AN-2026-0224-DE

Zusammenfassung

Dieser Anwendungsleitfaden beschreibt detaillierte Protokolle zur chemischen Derivatisierung des heterozyklischen Scaffolds "1-(3-Methoxy-6-methylpyridin-2-yl)ethanon". Ziel ist die Erzeugung einer diversifizierten Molekülbibliothek für das biologische Screening im Rahmen der Wirkstoffentdeckung. Drei validierte Synthesestrategien, die auf die Acetylgruppe abzielen – reduktive Aminierung, Knoevenagel-Kondensation und die Mannich-Reaktion – werden vorgestellt. Die Auswahl dieser Reaktionen basiert auf ihrer Robustheit, ihrer Kompatibilität mit einer Vielzahl von Bausteinen und ihrer Fähigkeit, Derivate mit einem breiten Spektrum an physikochemischen Eigenschaften zu erzeugen. Dieser Leitfaden richtet sich an Forscher in der medizinischen Chemie und der pharmazeutischen Entwicklung und bietet sowohl theoretische Grundlagen als auch praxiserprobte experimentelle Protokolle.

Einleitung: Die Bedeutung von Pyridin-Scaffolds und die Logik der Derivatisierung

Pyridin-Derivate sind eine herausragende Klasse von Heterozyklen, die in zahlreichen zugelassenen Arzneimitteln und biologisch aktiven Molekülen zu finden sind.[1][2] Ihre Fähigkeit, als Wasserstoffbrücken-Akzeptoren zu fungieren und an molekularen Erkennungsprozessen teilzunehmen, macht sie zu einem "privilegierten Scaffold" in der medizinischen Chemie.[2][3] Das Ausgangsmolekül, 1-(3-Methoxy-6-methylpyridin-2-yl)ethanon, vereint mehrere für die Wirkstoffentwicklung interessante Merkmale: einen elektronenreichen Pyridinring, eine Methoxygruppe, die die Löslichkeit und die metabolische Stabilität beeinflussen kann, und eine reaktive Acetylgruppe, die als idealer Ankerpunkt für die Einführung molekularer Diversität dient.

Die systematische Derivatisierung dieses Scaffolds zielt darauf ab, den chemischen Raum zu erweitern und die Struktur-Wirkungs-Beziehungen (SAR) zu untersuchen. Durch die gezielte Modifikation der Acetylgruppe können wesentliche physikochemische Eigenschaften wie Lipophilie (logP), Löslichkeit, Molekulargewicht (MW) und der pKa-Wert moduliert werden.[4][5][6][7] Diese Parameter sind entscheidend für die Pharmakokinetik eines Wirkstoffkandidaten, einschließlich Absorption, Verteilung, Metabolismus und Exkretion (ADME).[8] Eine gut geplante Derivatisierungsstrategie erhöht somit die Wahrscheinlichkeit, "Hits" mit verbesserten "drug-like" Eigenschaften zu identifizieren.[6][8]

Strategischer Überblick der Derivatisierung

Die ausgewählten Synthesewege wurden konzipiert, um eine maximale strukturelle und funktionelle Vielfalt zu gewährleisten. Jede Reaktion modifiziert die Ketogruppe des Ausgangsmaterials auf eine einzigartige Weise und führt neue funktionelle Gruppen und sterische Anordnungen ein.

Abbildung 1: Überblick der Derivatisierungsstrategien am 1-(3-Methoxy-6-methylpyridin-2-yl)ethanon-Scaffold.

Experimentelle Protokolle

Sicherheitsbemerkung: Alle Experimente sind in einem gut belüfteten Abzug unter Einhaltung der laborüblichen Sicherheitsvorschriften durchzuführen. Geeignete persönliche Schutzausrüstung (Schutzbrille, Laborkittel, Handschuhe) ist obligatorisch.

Protokoll 1: Reduktive Aminierung zur Synthese chiraler Amine

Rationale: Die reduktive Aminierung ist eine der effizientesten Methoden zur Bildung von C-N-Bindungen.[9][10] Sie wandelt die Ketogruppe in ein chirales Amin um, was eine neue Ebene der sterischen Komplexität und einen basischen Stickstoff einführt – beides vorteilhaft für die Interaktion mit biologischen Zielstrukturen. Die Verwendung von Natriumtriacetoxyborhydrid (STAB) als Reduktionsmittel ist vorteilhaft, da es mild genug ist, um Aldehyde und Ketone in Gegenwart des gebildeten Iminium-Intermediats nicht zu reduzieren, und es toleriert leicht saure Bedingungen, die die Iminbildung katalysieren.[11]

Abbildung 2: Vereinfachter Workflow für die reduktive Aminierung.

Protokoll:

-

Ansatz: In einem trockenen 25-mL-Rundkolben werden 1,0 mmol 1-(3-Methoxy-6-methylpyridin-2-yl)ethanon und 1,1 mmol des gewünschten primären oder sekundären Amins in 10 mL wasserfreiem 1,2-Dichlorethan (DCE) gelöst.

-

Katalyse: 0,1 mL (ca. 2,0 mmol) Eisessig werden zugegeben. Die Mischung wird für 30 Minuten bei Raumtemperatur gerührt, um die Bildung des Iminium-Ions zu ermöglichen.

-

Reduktion: 1,5 mmol (318 mg) Natriumtriacetoxyborhydrid (NaBH(OAc)₃) werden vorsichtig in kleinen Portionen über 10 Minuten zugegeben. Eine leichte Gasentwicklung kann beobachtet werden.

-

Reaktionsdurchführung: Der Kolben wird verschlossen und die Suspension über Nacht (ca. 16 Stunden) bei Raumtemperatur kräftig gerührt.

-

Aufarbeitung: Die Reaktion wird durch langsame Zugabe von 10 mL gesättigter Natriumbicarbonatlösung (NaHCO₃) beendet. Die Mischung wird für 15 Minuten gerührt, bis die Gasentwicklung aufhört.

-

Extraktion: Die Phasen werden getrennt und die wässrige Phase dreimal mit je 15 mL Dichlormethan (DCM) extrahiert. Die vereinigten organischen Phasen werden über Magnesiumsulfat (MgSO₄) getrocknet, filtriert und das Lösungsmittel unter reduziertem Druck entfernt.

-

Reinigung: Der Rohprodukt wird mittels Säulenchromatographie an Kieselgel gereinigt (typischerweise mit einem Gradienten aus Hexan/Ethylacetat mit 1% Triethylamin), um das gewünschte Amin-Derivat zu erhalten.

Protokoll 2: Knoevenagel-Kondensation zur Synthese von α,β-ungesättigten Systemen

Rationale: Die Knoevenagel-Kondensation ist eine robuste C-C-Bindungsknüpfungsreaktion, die ein Keton mit einer aktiven Methylenverbindung umsetzt.[12][13] Das resultierende α,β-ungesättigte Produkt führt eine konformationell eingeschränkte Doppelbindung in das Molekül ein, die als starrer Linker oder als Michael-Akzeptor für kovalente Inhibitoren dienen kann. Die Verwendung von Piperidin als basischem Katalysator in Ethanol ist eine klassische und hocheffiziente Methode.[14] Für Substrate mit Carbonsäuregruppen kann die Doebner-Modifikation in Pyridin zu einer anschließenden Decarboxylierung führen.[13][15]

Protokoll:

-

Ansatz: In einem 25-mL-Rundkolben werden 1,0 mmol 1-(3-Methoxy-6-methylpyridin-2-yl)ethanon und 1,1 mmol einer aktiven Methylenverbindung (z.B. Malononitril oder Ethylcyanoacetat) in 10 mL absolutem Ethanol gelöst.

-

Katalyse: 0,1 mmol (ca. 10 µL) Piperidin werden als Katalysator zugegeben.

-

Reaktionsdurchführung: Ein Rückflusskühler wird aufgesetzt und die Reaktionsmischung für 4-6 Stunden unter Rückfluss erhitzt. Der Reaktionsfortschritt wird mittels Dünnschichtchromatographie (DC) überwacht.

-

Aufarbeitung: Nach Abkühlen auf Raumtemperatur wird das Lösungsmittel unter reduziertem Druck entfernt. Der Rückstand wird in 20 mL Ethylacetat aufgenommen und zweimal mit je 10 mL 1 M Salzsäure (HCl) und einmal mit 10 mL gesättigter Natriumchloridlösung (NaCl) gewaschen.

-

Isolierung: Die organische Phase wird über Natriumsulfat (Na₂SO₄) getrocknet, filtriert und eingeengt.

-

Reinigung: Das Rohprodukt wird durch Umkristallisation (z.B. aus Ethanol/Wasser) oder Säulenchromatographie gereinigt, um das reine Kondensationsprodukt zu erhalten.